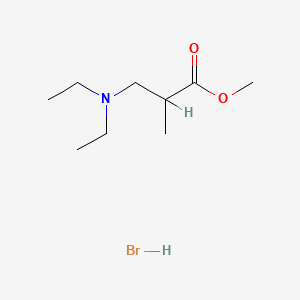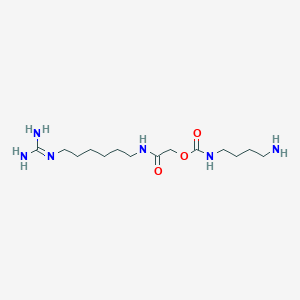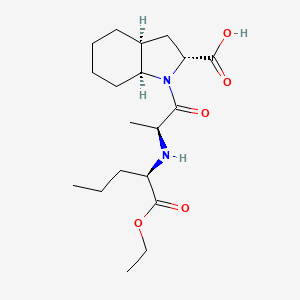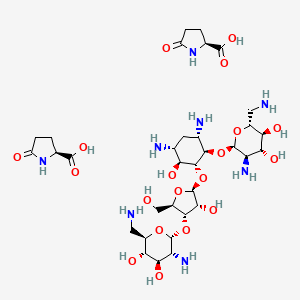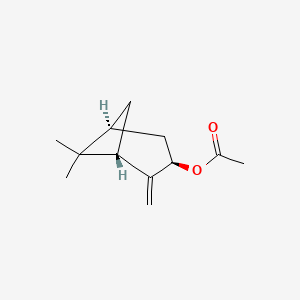
Pinocarvyl acetate, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinocarvyl acetate, trans-(-)-, is a naturally occurring organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It is a bicyclic monoterpene ester derived from pinocarveol, a component found in essential oils of various coniferous trees . This compound is known for its pleasant aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocarvyl acetate, trans-(-)-, can be synthesized through the esterification of pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of pinocarvyl acetate, trans-(-)-, involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Pinocarvyl acetate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone, a ketone derivative.
Reduction: Reduction of pinocarvyl acetate can yield pinocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.
Major Products
Oxidation: Pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted pinocarvyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pinocarvyl acetate, trans-(-)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of pinocarvyl acetate, trans-(-)-, involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pinocarvyl acetate, trans-(-)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers . Its trans configuration allows for different interactions with biological targets, leading to unique therapeutic potentials .
Properties
CAS No. |
4955-29-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1 |
InChI Key |
UDBAGFUFASPUFS-HBNTYKKESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
Canonical SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
